C.I.Acid Orange 82
Description
C.I. Acid Orange 82 is an acid dye classified under the Color Index system, widely used in industrial applications such as textile dyeing and printing. Its CAS Registry Number is 12217-03-7, and it is listed with one global supplier, indicating specialized production or niche applications .
Structurally, acid dyes typically contain sulfonic acid groups for water solubility and azo (-N=N-) or anthraquinone chromophores.
Properties
CAS No. |
12217-03-7 |
|---|---|
Molecular Formula |
C8H7NO |
Synonyms |
C.I.Acid Orange 82 |
Origin of Product |
United States |
Comparison with Similar Compounds
C.I. Acid Orange 7 (CAS 633-96-5)
- Structure: A monoazo dye with a sulfonic acid group, forming a sodium salt (C₁₆H₁₁N₂NaO₄S) .
- Applications : Used in textile effluents; decolorization studies show optimal hydrogen peroxide (H₂O₂) concentration of 0.8 mM for enzymatic degradation .
- Decolorization : Ultrasound-enhanced Fenton-like processes achieve 90% decolorization under optimized conditions (pH 3.0, 0.8 mM H₂O₂) .
C.I. Acid Orange 51 (CAS 8003-88-1)
C.I. Acid Orange 8 (CAS 5850-86-2)
C.I. Acid Orange 3 (CAS 6373-74-6)
Comparative Data Table
Key Differences
- Structural Complexity: C.I. Acid Orange 51 has a larger molecular structure with three sulfonic acid groups, enhancing solubility and dye affinity compared to simpler monoazo dyes like Acid Orange 7 .
- Decolorization Efficiency : Acid Orange 7 requires precise H₂O₂ concentrations (0.8 mM) for enzymatic degradation, whereas similar optimization parameters for Acid Orange 82 remain unexplored .
Q & A
Basic: How should experimental designs for synthesizing and characterizing C.I.Acid Orange 82 be structured to ensure reproducibility?
Methodological Answer:
A robust synthesis protocol should include:
- Precise stoichiometry of reactants (e.g., sulfonation ratios, coupling agents) with justification for reagent selection .
- Control parameters : Temperature (±1°C monitoring), pH adjustments (buffered solutions), and reaction time (kinetic profiling) .
- Replication : Triplicate trials with statistical analysis (e.g., % yield variance ≤5%) and purity validation via HPLC (≥98% purity threshold) .
- Characterization : Mandatory NMR (¹H/¹³C), FT-IR (functional group verification), and elemental analysis (deviation <0.3% from theoretical values) .
Supporting Data : Include tabulated reaction conditions (Table 1) and spectral data in supplementary materials, cross-referenced in the main text .
Basic: What analytical techniques are most effective for quantifying this compound in aqueous solutions, and how should data inconsistencies be addressed?
Methodological Answer:
- Primary techniques : UV-Vis spectroscopy (λmax 480–490 nm, calibration curve R² ≥0.995) and HPLC (C18 column, mobile phase: 60:40 methanol/water) .
- Data inconsistency resolution :
- Validation : Compare with LC-MS for molecular ion confirmation (m/z 452.3 [M-H]<sup>−</sup>) .
Basic: How can researchers ensure data reproducibility when studying the photostability of this compound under UV exposure?
Methodological Answer:
- Standardized protocols : Use calibrated UV lamps (intensity: 1.5 mW/cm² at 365 nm) and quartz cells to minimize light scattering .
- Control experiments : Include dark controls and reference dyes (e.g., methyl orange) for comparative degradation rates .
- Data reporting : Provide full spectral decay profiles (absorbance vs. time) and quantum yield calculations (±10% error margin) .
Reference : Reproduce methods from peer-reviewed studies, with explicit mention of irradiance settings and solvent purity .
Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?
Methodological Answer:
- Step 1 : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent aggregation .
- Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts, accounting for solvation models (e.g., PCM) .
- Step 3 : Validate via 2D NMR (COSY, HSQC) to confirm spin systems and rule out impurities .
Example : A 0.1 ppm deviation in aromatic protons may arise from π-stacking; variable-temperature NMR can confirm dynamic effects .
Advanced: What statistical approaches are optimal for optimizing this compound synthesis yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE) : Use a Box-Behnken design to evaluate three factors: temperature (60–100°C), pH (2–6), and catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM) : Model interactions (e.g., pH × temperature) to identify Pareto-optimal conditions .
- Validation : Confirm predicted yields (±3% error) via triplicate runs and characterize byproducts via GC-MS .
Advanced: How can researchers integrate interdisciplinary approaches (e.g., computational chemistry + spectroscopy) to study this compound’s environmental fate?
Methodological Answer:
- Computational : Molecular dynamics simulations (AMBER force field) to predict adsorption on soil organic matter .
- Experimental : Use LC-MS/MS to detect degradation intermediates in simulated ecosystems (OECD 308 protocol) .
- Data synthesis : Overlay computational binding energies with experimental half-lives (t1/2) to build QSAR models .
Advanced: What methodologies are critical for validating this compound’s stability in complex matrices (e.g., wastewater sludge)?
Methodological Answer:
- Sample preparation : Spike sludge samples with known dye concentrations (1–100 ppm) and extract via solid-phase extraction (C18 cartridges) .
- Matrix effects : Use internal standards (e.g., deuterated analogs) and matrix-matched calibration curves to correct for ion suppression in LC-MS .
- Long-term stability : Conduct accelerated aging tests (40°C, 75% RH) with periodic HPLC monitoring .
Advanced: How should researchers address discrepancies between theoretical and experimental redox potentials for this compound?
Methodological Answer:
- Theoretical : Calculate redox potentials via DFT (M06-2X/def2-TZVP) with explicit solvent models (e.g., water) .
- Experimental : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) at varying scan rates (10–100 mV/s) to account for kinetic limitations .
- Reconciliation : Normalize potentials using ferrocene/ferrocenium as an internal reference and adjust for junction potentials .
Advanced: What strategies are effective for resolving conflicting biodegradation data across interdisciplinary studies (e.g., microbiology vs. chemistry)?
Methodological Answer:
- Standardized assays : Align with OECD 301F (ready biodegradability) or ISO 10634 (aqueous solubility protocols) .
- Inter-lab collaboration : Share microbial consortia (e.g., ATCC strains) and validate via intercalibration studies .
- Data integration : Use multivariate analysis (PCA) to cluster degradation rates by inoculum source and dye concentration .
Advanced: How can researchers design experiments to probe the mechanistic pathways of this compound’s thermal decomposition?
Methodological Answer:
- In situ analysis : Employ TGA-FTIR to monitor gas-phase intermediates (e.g., SO2, CO2) during controlled heating (10°C/min) .
- Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional method to estimate activation energies (Ea) across decomposition stages .
- Validation : Cross-reference with Py-GC/MS to identify primary pyrolyzates (e.g., anthraquinone derivatives) .
Tables for Reference
Table 1 : Key Parameters for Synthesis Optimization of this compound
| Factor | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–100°C | 85°C | +22% |
| pH | 2–6 | 4.2 | +15% |
| Catalyst Loading | 1–5 mol% | 3.5 mol% | +12% |
Table 2 : Comparative Photostability of this compound vs. Commercial Dyes
| Dye | t1/2 (hours) | Degradation Products Identified |
|---|---|---|
| This compound | 48 ± 3 | Sulfonated anthraquinones |
| Methyl Orange | 12 ± 1 | Nitroaniline derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
